1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Catalog No.
S768131
CAS No.
860496-20-4
M.F
C8H6N2O2
M. Wt
162.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

CAS Number

860496-20-4

Product Name

1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

IUPAC Name

1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

InChI

InChI=1S/C8H6N2O2/c11-8(12)5-4-10-6-2-1-3-9-7(5)6/h1-4,10H,(H,11,12)

InChI Key

VAQUJLYRUQNSEV-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=CN2)C(=O)O)N=C1

Canonical SMILES

C1=CC2=C(C(=CN2)C(=O)O)N=C1

Potential in Medicinal Chemistry:

1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure. This specific structure makes it a potential candidate for the development of novel pharmaceuticals []. Research suggests it may have applications in various therapeutic areas, including:

  • Antibacterial agents: Studies have explored the potential of 1H-pyrrolo[3,2-b]pyridine derivatives to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) [, ].
  • Anticancer agents: The ability of certain 1H-pyrrolo[3,2-b]pyridine derivatives to target specific enzymes involved in cancer cell proliferation is being investigated [].

1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a heterocyclic organic compound characterized by its pyrrolopyridine structure. Its molecular formula is C8H6N2O2, and it has a molecular weight of approximately 162.15 g/mol. This compound features a carboxylic acid functional group, which contributes to its chemical reactivity and biological activity. The compound is typically found as a solid at room temperature and has been noted for its potential applications in medicinal chemistry due to its unique structural properties .

Typical of carboxylic acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide.
  • Amination: The carboxylic acid can react with amines to form amides.

These reactions allow for the modification of the compound to create derivatives with potentially enhanced properties for specific applications .

This compound has shown significant biological activity, particularly as a modulator of the GABAA receptor. Research indicates that derivatives of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can bind to the benzodiazepine site of GABAA receptors, suggesting potential use in treating anxiety and other neurological disorders. Additionally, it exhibits antimicrobial properties and has been investigated for its potential in cancer therapy due to its ability to inhibit certain cellular pathways .

Several methods have been developed for synthesizing 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid:

  • Cyclization Reactions: Starting from appropriate pyridine and pyrrole derivatives, cyclization can yield the desired compound.
  • Carboxylation Reactions: Using carbon dioxide in the presence of catalysts can introduce the carboxylic acid group into the pyrrole structure.
  • Functional Group Transformations: Existing derivatives can be modified through various functional group transformations to obtain this specific compound.

These methods allow for the production of both the compound itself and its derivatives with tailored biological activities .

1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid has several notable applications:

  • Pharmaceutical Development: It is being explored as a potential therapeutic agent for neurological disorders and cancer treatment.
  • Chemical Research: Used as a building block in organic synthesis for developing more complex molecules.
  • Biological Studies: Investigated for its role in receptor modulation and other biological pathways.

The versatility of this compound makes it a valuable target in medicinal chemistry and drug design .

Studies have focused on the interactions of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid with various biological targets. Notably, its interaction with GABAA receptors has been extensively studied, revealing its potential as an anxiolytic agent. Other studies have examined its effects on cellular signaling pathways related to cancer cell proliferation and apoptosis. Understanding these interactions is crucial for developing effective therapeutic agents based on this compound .

Several compounds share structural similarities with 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acidSimilar heterocyclic structureDifferent binding affinities at receptors
1H-Pyrrolo[3,4-b]quinoline-5-carboxylic acidContains quinoline moietyPotentially different pharmacological effects
4-Amino-1H-pyrrole-2-carboxylic acidAmino group substitutionEnhanced solubility and reactivity

The uniqueness of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid lies in its specific arrangement of nitrogen atoms within the ring structure and its ability to modulate GABAA receptor activity effectively compared to other similar compounds. This specificity may lead to distinct therapeutic profiles that are advantageous in drug development .

Physical States and Appearance

1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid exists as a solid at room temperature [1] [2] [3]. The compound typically appears as a white to yellow powder or crystalline solid [4] [5] [6]. Some sources describe it as appearing as white to off-white crystalline powder [7], while others report it as light orange to yellow to green powder to crystal for related pyrrolo[3,2-b]pyridine derivatives [7]. The variation in color may be attributed to purity levels, crystal structure, or the presence of minor impurities.

The compound has a molecular formula of C8H6N2O2 and a molecular weight of 162.145 g/mol [1] [2]. Its density is reported as 1.5 ± 0.1 g/cm³ [1], indicating a relatively dense solid material. The exact mass is 162.042923 g/mol [1], confirming the molecular composition.

Thermal Properties

Melting and Boiling Points

The boiling point of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is 446.8 ± 25.0 °C at 760 mmHg [1] [8] [9]. This relatively high boiling point is consistent with the compound's heterocyclic structure and intermolecular hydrogen bonding capabilities due to the carboxylic acid group.

Melting point data for the specific compound is not extensively documented in the available literature. However, related compounds in the pyrrolo[3,2-b]pyridine series show melting points typically ranging from 205-209°C [8] for structural analogs, suggesting that 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid likely falls within a similar temperature range.

Thermal Stability Analysis

The compound demonstrates general stability under standard laboratory conditions when properly stored [10] [11]. The flash point is 224.0 ± 23.2 °C [1], indicating that the compound requires significant heating before reaching conditions where it could ignite. This relatively high flash point suggests good thermal stability under normal handling conditions.

Decomposition temperature data is not specifically reported in the available literature for this compound [11]. However, related pyrrolopyridine carboxylic acids generally maintain structural integrity at temperatures below their melting points. The compound should be stored at 2-8°C or room temperature in sealed, dry conditions [1] [4] to maintain long-term stability.

The vapor pressure is extremely low at 0.0 ± 1.1 mmHg at 25°C [1], indicating minimal volatility at room temperature, which contributes to its stability during storage and handling.

Solubility Profiles

1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid exhibits moderate solubility in polar solvents due to its carboxylic acid functional group [2] [12]. The compound is slightly soluble in water [13], which is typical for organic acids with heterocyclic structures.

The compound demonstrates good solubility in DMSO (dimethyl sulfoxide), which is commonly used for preparing stock solutions in biological assays [15]. Ethanol provides moderate solubility and is frequently used in synthesis and purification procedures .

The solubility varies with pH due to the ionizable carboxylic acid group. At higher pH values, the compound forms the carboxylate anion, which generally increases water solubility. The polar surface area (PSA) is 65.98 Ų [1], which falls within the range typically associated with compounds having moderate membrane permeability.

Acid-Base Characteristics

The compound exhibits acidic properties due to the carboxylic acid functional group. The predicted pKa value is -1.97 ± 0.10 [16], indicating that the carboxylic acid group is relatively acidic compared to simple aliphatic carboxylic acids. This low pKa value suggests that the compound will be largely ionized at physiological pH.

The LogP value is -0.14 [1], indicating that the compound is relatively hydrophilic rather than lipophilic. This property, combined with the low pKa, suggests that the compound will favor aqueous environments and may have limited membrane permeability in its neutral form.

The presence of two nitrogen atoms in the heterocyclic ring system (pyrrole and pyridine nitrogens) provides additional sites for potential protonation under highly acidic conditions, though these sites are considerably less basic than the carboxylic acid is acidic.

Electronic Properties

The fused pyrrole-pyridine ring system of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid imparts unique electronic properties [2] [17]. The pyrrole moiety contributes electron-rich characteristics, while the pyridine ring provides electron-deficient properties, creating an interesting electronic distribution across the molecule.

The compound features significant electronic anisotropy due to the different electronic nature of the pyrrole and pyridine rings . This electronic distribution influences the compound's reactivity and potential interactions with biological targets.

The refractive index is 1.743 [1], which is relatively high for organic compounds and reflects the compound's aromatic character and electronic polarizability. This property is consistent with the conjugated π-electron system present in the fused heterocyclic structure.

UV absorption properties are expected to be significant due to the extended conjugated system, though specific spectroscopic data for this compound is not extensively documented in the available literature. Related pyrrolopyridine derivatives typically show characteristic absorption maxima in the UV region [19] [20].

The electronic properties of the compound make it particularly interesting for applications in medicinal chemistry, where electronic complementarity with biological targets is crucial for activity [17] .

PropertyValueSource
Molecular FormulaC8H6N2O2Multiple sources [1] [2]
Molecular Weight162.145 g/molMultiple sources [1] [2]
Density1.5 ± 0.1 g/cm³Chemsrc [1]
Boiling Point446.8 ± 25.0 °C at 760 mmHgChemsrc/Sigma-Aldrich [1] [8]
Flash Point224.0 ± 23.2 °CChemsrc [1]
Vapor Pressure0.0 ± 1.1 mmHg at 25°CChemsrc [1]
pKa-1.97 ± 0.10 (Predicted)ChemicalBook [16]
LogP-0.14Chemsrc [1]
Polar Surface Area65.98 ŲChemsrc [1]
Physical StateSolidMultiple sources [1] [2] [3]
AppearanceWhite to yellow powder/crystalsMultiple sources [4] [5] [6]
Water SolubilitySlightly solubleChemicalBook [13]
Storage Temperature2-8°C or room temperatureMultiple sources [1] [4]

XLogP3

0.6

Wikipedia

1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid

Dates

Last modified: 08-15-2023

Explore Compound Types